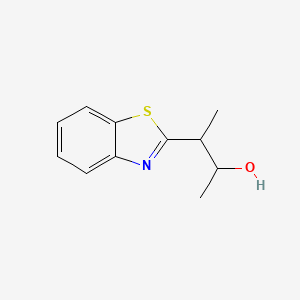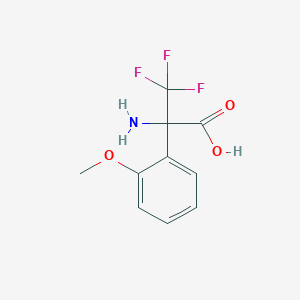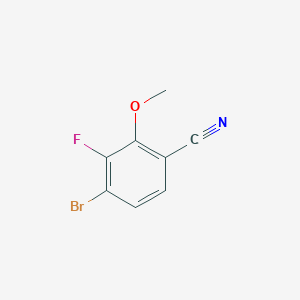
4-Bromo-3-fluoro-2-methoxybenzonitrile
説明
“4-Bromo-3-fluoro-2-methoxybenzonitrile” is a chemical compound with the molecular formula C8H5BrFNO. It has an average mass of 230.034 Da and a monoisotopic mass of 228.953842 Da .
Molecular Structure Analysis
The molecular structure of “4-Bromo-3-fluoro-2-methoxybenzonitrile” can be analyzed using its molecular formula C8H5BrFNO. This indicates that the compound contains 8 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-3-fluoro-2-methoxybenzonitrile” include a molecular weight of 230.034 Da . More specific properties such as density, boiling point, and others were not found in the search results.科学的研究の応用
Herbicide Resistance
Research has shown that transgenic plants expressing a bacterial detoxification gene can develop resistance to bromoxynil, a photosystem II inhibitor herbicide. This is achieved by introducing a gene encoding a specific nitrilase from Klebsiella ozaenae, which converts bromoxynil to its primary metabolite, thereby conferring resistance to high levels of bromoxynil in transgenic tobacco plants (Stalker, Mcbride, & Malyj, 1988).
Synthesis Methods
Facile synthesis methods have been developed for halogenated benzonitriles, including a scaleable synthesis of 2-bromo-3-fluorobenzonitrile via the bromodeboronation of aryl boronic acids. This demonstrates the generality of halodeboronation in producing both aryl bromides and aryl chlorides from corresponding aryl boronic acids with good to excellent yields (Szumigala, Devine, Gauthier, & Volante, 2004).
Biotransformation
Bromoxynil undergoes anaerobic biotransformation under various conditions, including denitrifying, Fe(III)-reducing, sulfidogenic, and methanogenic conditions. This research indicates the potential for environmental degradation of bromoxynil and its transformation products under different anaerobic conditions (Knight, Berman, & Häggblom, 2003).
Spectrofluorometric Characterization and Antibacterial Activity
A study on 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile (ABDC) synthesized from chalcone and malononitrile under microwave irradiation showed its potential as an antibacterial agent. The spectrofluorometric characterization provided insights into its solvatochromic properties, and the compound exhibited better antibacterial activity compared to chalcone (Salman A. Khan, 2017).
Energetic Study of Fluorobenzonitriles
An energetic and structural study on monofluorobenzonitriles revealed insights into their thermodynamic properties, electronic effects, and spectroscopic behaviors. This research contributes to understanding the structural and electronic properties of halogenated aromatic compounds (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).
特性
IUPAC Name |
4-bromo-3-fluoro-2-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNOFTBFCXSDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



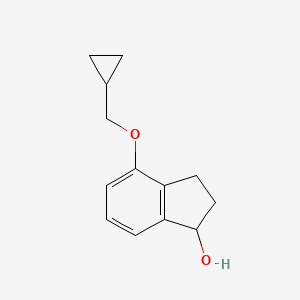
![3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1529419.png)
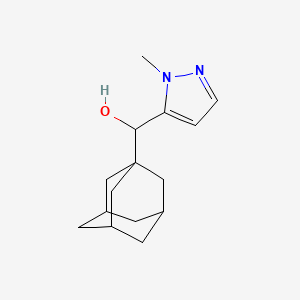
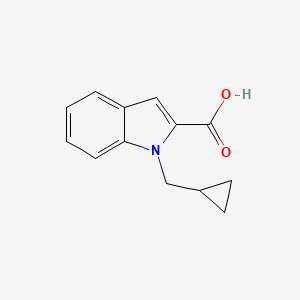
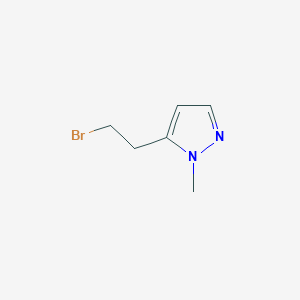
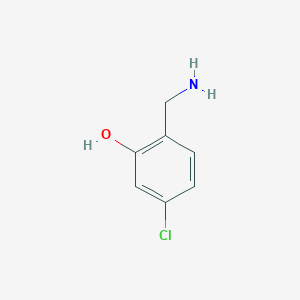


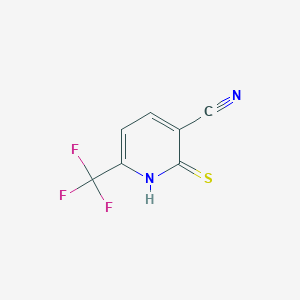


![4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B1529434.png)
